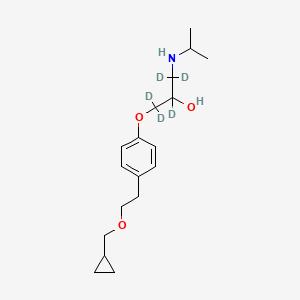

Betaxolol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Betaxolol-d5 is the deuterium labeled Betaxolol . Betaxolol is a selective beta1 adrenergic receptor blocker used to treat high blood pressure (hypertension) and glaucoma . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

The β-blocker (S)-betaxolol has been synthesized in 99% enantiomeric excess (ee) from the commercially available precursor 4-(2-hydroxyethyl)phenol . The racemic chlorohydrin 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol was esterified with vinyl acetate catalyzed by lipase B from Candida antarctica, which gave the R-chlorhydrin ®-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in 99% ee with 38% yield .Molecular Structure Analysis

A new crystalline phase of betaxolol (BE_IV) has been reported. Its solid-state structure has been obtained from single-crystal X-ray diffraction data . The molecular and crystal arrangements of betaxolol in BE_IV have been further investigated by molecular modelling, by Cambridge Structural Database (CSD) surveys and by Hirshfeld surface analysis .Chemical Reactions Analysis

Betaxolol selectively blocks catecholamine stimulation of beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure .Aplicaciones Científicas De Investigación

Neuroprotective Agent Against Retinal Ganglion Cell Degeneration : Betaxolol exhibits properties consistent with preventing retinal ganglion cell death induced by elevated extracellular glutamate or increased spontaneous spike rates under pathological conditions like ischemia and glaucoma. It acts by reducing neurotoxic effects in ganglion cells which are vulnerable to glutamate-induced damages under ischemic and glaucomatous conditions (Gross et al., 2000).

Interaction with Sodium Channels in Neuroprotection : Betaxolol inhibits sodium influx into cortical synaptosomes by interacting with neurotoxin binding sites of voltage-sensitive sodium channels. This interaction may contribute to its neuroprotective action in paradigms of excitotoxicity and ischemia, as well as its therapeutic effect in glaucoma (Chidlow et al., 2000).

Study of Molecular Structure Using Infrared Spectroscopy and Theory : Infrared spectroscopy and natural bond orbital theory have been used to study betaxolol's structure. This research provides insights into the drug's molecular interactions and its structural stability under different conditions (Canotilho & Castro, 2010).

Suppression of Ionic Currents in Retinal Ganglion Cells : Betaxolol suppresses various ion channels in retinal ganglion cells, which might explain its neuroprotective effects. This suppression includes high-voltage-activated calcium channel currents and glutamate-induced increases in intracellular calcium, contributing to ganglion cell survival following ischemic insult (Hirooka et al., 2000).

Reduction of Glutamate-Induced Calcium Signals : Betaxolol and other β-adrenergic blockers can suppress glutamate-induced calcium signals in retinal ganglion cells, suggesting a non-competitive inhibition of glutamate response. This action is potentially neuroprotective against glutamate-induced damage in glaucoma (Zhang, Wu, & Gross, 2003).

Effectiveness in Hypertension Treatment : Betaxolol is effective in treating hypertension, showing a significant reduction in blood pressure without extensive first-pass metabolism. Its long elimination half-life and high bioavailability make it a suitable option for hypertension management (Beresford & Heel, 1986).

Retinal Neuroprotection in Ischemic Conditions : Betaxolol has been shown to act as a retinal neuroprotective agent, attenuating the effects on the retina induced by ischemia, such as in glaucoma. Its neuroprotective property is significant in various retinal conditions (Osborne et al., 1997).

Pharmacological Profile in Glaucoma and Ocular Hypertension : Betaxolol's pharmacological properties, particularly its selectivity for beta1-adrenoceptors and weak beta2-blocking activity, make it effective in reducing intraocular pressure in glaucoma and ocular hypertension. Its minimal local anaesthetic activity and low adverse effect profile are notable advantages (Buckley, Goa, & Clissold, 1990).

Mecanismo De Acción

Target of Action

Betaxolol-d5, like its parent compound Betaxolol, is a cardioselective beta-1-adrenergic antagonist . Its primary targets are the beta-1 adrenergic receptors located mainly in the heart . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Pharmacokinetics

Betaxolol has a bioavailability of 89%, is metabolized in the liver, and has an elimination half-life of 14–22 hours . About 20% of the drug is excreted via the kidneys . These properties likely impact the bioavailability and therapeutic effectiveness of Betaxolol-d5.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betaxolol-d5. These factors can promote changes in body mass index and potentially influence the risk of β-cell damage in those at genetic risk . Understanding these factors is crucial for optimizing the use and effectiveness of Betaxolol-d5.

Safety and Hazards

Betaxolol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is classified as having acute toxicity - Category 4, Oral Reproductive toxicity, Category 2 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 .

Direcciones Futuras

While beta-blockers are generally avoided for ASCVD prevention due to adverse effects on lipoprotein levels and glucose metabolism, certain members of this drug class (e.g., metoprolol ER, carvedilol ER, bisoprolol, and nebivolol) are neutral or favorable in these regards . This suggests that there may be potential for future research into the use of certain beta-blockers, possibly including Betaxolol-d5, for ASCVD prevention .

Propiedades

IUPAC Name |

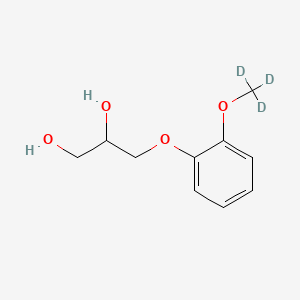

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-1,1,2,3,3-pentadeuterio-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

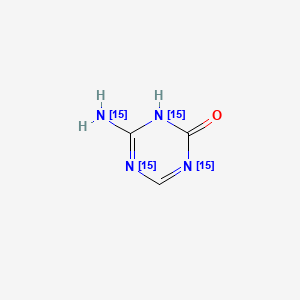

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/i11D2,13D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUTZDMDHAVTP-FFNOJTKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOCC2CC2)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)